molecular formula C23H20F3N3O3S B2737406 1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1210300-60-9

1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2737406
CAS No.: 1210300-60-9
M. Wt: 475.49
InChI Key: IWSPRZIFPOYADA-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a phenylsulfonyl-substituted tetrahydroisoquinoline core linked to a 2-(trifluoromethyl)phenyl group. The structural complexity arises from the combination of a sulfonylated heterocycle and a fluorinated aromatic moiety, which are common motifs in medicinal chemistry for modulating pharmacokinetic properties and target binding .

Properties

IUPAC Name

1-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O3S/c24-23(25,26)20-8-4-5-9-21(20)28-22(30)27-18-11-10-16-12-13-29(15-17(16)14-18)33(31,32)19-6-2-1-3-7-19/h1-11,14H,12-13,15H2,(H2,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSPRZIFPOYADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a unique structure characterized by:

  • A tetrahydroisoquinoline core.
  • A phenylsulfonyl group.
  • A trifluoromethyl phenyl substituent on the urea moiety.

This structural arrangement is believed to contribute significantly to its biological properties.

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets within biological systems. The phenylsulfonyl group may facilitate interactions with enzymes and receptors, while the tetrahydroisoquinoline core can influence neurochemical pathways. The urea linkage may enhance binding affinity to specific targets, potentially modulating their activity.

Anticancer Properties

Research has indicated that compounds similar to 1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related phenyl urea derivatives can inhibit indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme implicated in tumor immune evasion. Compounds exhibiting IC50 values in the range of 0.1–0.6 μM against IDO1 have been reported .
  • The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can significantly impact inhibitory activity against IDO1 .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy:

  • Preliminary studies have indicated that certain derivatives of tetrahydroisoquinolines possess antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
IDO1 InhibitionPotent inhibition observed with IC50 values ranging from 0.1–0.6 μM
AntimicrobialExhibits activity against multiple bacterial strains
AntioxidantModerate antioxidant activity compared to ascorbic acid

Case Study: Evaluation of Antitumor Efficacy

A study evaluated the antitumor efficacy of a related compound in murine models:

  • In vivo pharmacokinetics revealed moderate plasma clearance and high oral bioavailability.
  • The compound demonstrated tumor growth inhibition (TGI) rates of 40.5% in a subcutaneous xenograft model at a dosage of 15 mg/kg daily .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an antiproliferative agent . It has been synthesized and evaluated for its effects on various cancer cell lines. For instance, derivatives of urea structures similar to this compound have shown significant antiproliferative activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. Notably, certain derivatives demonstrated IC50 values lower than 2 μM, indicating high potency against these cell types .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea. Modifications to the phenylsulfonyl and trifluoromethyl groups can significantly influence biological activity. Research indicates that variations in these substituents can enhance or diminish antiproliferative effects .

Comparative Analysis with Related Compounds

A comparison of various urea derivatives illustrates how slight modifications can lead to varying degrees of anticancer activity. Below is a summary table of selected compounds and their respective IC50 values against different cancer cell lines:

Compound NameCell LineIC50 Value (μM)Notes
Compound AA5491.53 ± 0.46Most active derivative
Compound BHCT-1161.11 ± 0.34High selectivity
Compound CPC-31.98 ± 1.27Comparable to positive controls
1-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)ureaA549TBDFurther studies required

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds:

  • Study on Urea Derivatives : A series of urea derivatives were synthesized and tested for their antiproliferative activities. The study concluded that modifications at specific positions significantly affected potency against targeted cancer cell lines .
  • Mechanistic Insights : Another study focused on elucidating the mechanism behind the antiproliferative effects of similar compounds, confirming their role in apoptosis induction and cell cycle modulation .

Chemical Reactions Analysis

Reactivity of the Phenylsulfonyl-Tetrahydroisoquinoline Core

The tetrahydroisoquinoline moiety modified with a phenylsulfonyl group exhibits reactivity typical of secondary amines and sulfonamides. Key reactions include:

Nucleophilic Substitution at the Sulfonamide

The sulfonyl group acts as an electron-withdrawing substituent, enabling nucleophilic displacement under basic conditions. For example:

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides at the nitrogen atom (e.g., bromoacetamide alkylation, as in ).

  • Hydrolysis : Cleavage of the sulfonamide bond under acidic or basic conditions to yield free amines, though this is less common due to the stability of sulfonamides.

Reductive Transformations

  • Sodium Borohydride Reduction : The tetrahydroisoquinoline core can undergo further reduction (e.g., NaBH₄ in ethanol) to modify ring saturation .

  • Hydrogenation : Palladium-catalyzed hydrogenation may reduce aromatic rings or unsaturated bonds in derivatives .

Urea Linker Reactivity

The urea functional group (-NH-C(=O)-NH-) is susceptible to hydrolysis, nucleophilic attack, and cyclization:

Hydrolysis

  • Acidic Conditions : Cleavage to yield aniline and carbamic acid intermediates .

  • Basic Conditions : Formation of amine and carbonate derivatives.

Nucleophilic Substitution

  • Reaction with Alkyl Halides : The urea nitrogen can undergo alkylation to form N-alkylated derivatives, as seen in the synthesis of CETP inhibitors .

Cyclization

Under dehydrating conditions (e.g., POCl₃), urea groups can cyclize to form heterocycles like quinazolinones .

2-(Trifluoromethyl)phenyl Substituent Reactivity

The electron-withdrawing trifluoromethyl group directs electrophilic substitution to specific positions:

Electrophilic Aromatic Substitution

  • Limited reactivity due to the strong -CF₃ deactivation. Halogenation or nitration typically requires harsh conditions (e.g., HNO₃/H₂SO₄ at elevated temperatures).

Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The aryl bromide/iodide derivatives (if present) can participate in palladium-catalyzed cross-coupling .

Representative Reaction Pathways

The table below summarizes reported transformations for analogous compounds:

Reaction Type Conditions Product Source
Sulfonamide alkylationBromoacetamide, DIEA, DMFN-alkylated sulfonamide
Urea hydrolysisHCl/MeOH, refluxAniline + carbamic acid intermediate
Reductive aminationNaBH₃CN, MeOH/THFSecondary amine derivatives
Heck couplingPd(OAc)₂, PPh₃, DMF, 100°CAryl-alkene conjugated products

Key Research Findings

  • Enzyme Inhibition : The phenylsulfonyl group interacts with enzymatic active sites (e.g., Keap1 Kelch domain), enabling competitive inhibition via hydrogen bonding and hydrophobic interactions .

  • Thermal Stability : The urea linkage remains intact under standard laboratory conditions but degrades above 200°C.

  • Solubility : Limited aqueous solubility due to the hydrophobic trifluoromethyl group; derivatives often require polar aprotic solvents (e.g., DMSO) for reactions .

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Structural and Functional Analogues

Fluorinated Aryl Ureas
  • 1-(2-oxaadamant-1-yl)-3-(2,3,4-trifluorophenyl)urea (): Structure: Features a rigid 2-oxaadamantane group (a bicyclic ether) and a tri-fluorinated phenyl ring. Synthesis: Prepared via reaction of 2-oxaadamantyl-1-amine hydrochloride with 2,3,4-trifluorophenylisocyanate in dichloromethane with triethylamine as a base . Key Difference: The adamantane moiety enhances metabolic stability compared to the tetrahydroisoquinoline-sulfonyl group in the target compound.
  • N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea (Fluometuron) (): Structure: Simpler urea with dimethylamine and 3-(trifluoromethyl)phenyl groups. Application: Herbicide targeting photosystem II in plants .
Heterocyclic Ureas
  • N,N-dimethyl-N'-(octahydro-4,7-methano-1H-inden-5-yl)urea (Norea) (): Structure: Contains a fused bicyclic octahydroindene group. Application: Pre-emergent herbicide . Comparison: The tetrahydroisoquinoline-sulfonyl group in the target compound may confer higher solubility and binding specificity compared to norea’s non-polar bicyclic system.
Phenylsulfonyl-Containing Compounds
  • The phenylsulfonyl moiety in the target compound likely improves target affinity compared to non-sulfonylated ureas like fenuron (N,N-dimethyl-N'-phenylurea) .

Pharmacological and Physicochemical Properties

Property Target Compound 1-(2-oxaadamant-1-yl)-3-(2,3,4-trifluorophenyl)urea Fluometuron
Molecular Weight ~450–500 g/mol (estimated) ~350–400 g/mol 232.2 g/mol
Fluorine Content 3 fluorine atoms (CF₃ group) 3 fluorine atoms (tri-fluorophenyl) 3 fluorine atoms (CF₃)
Solubility Moderate (sulfonyl enhances polarity) Low (adamantane reduces solubility) High (simple urea core)
Applications Hypothesized: Kinase inhibition, enzyme modulation Not specified (likely medicinal) Herbicide

Key Research Findings

  • Fluorine Impact : The trifluoromethyl group in both the target compound and fluometuron enhances lipophilicity and metabolic stability, critical for membrane penetration in biological systems .
  • Synthetic Accessibility: The target compound’s tetrahydroisoquinoline-sulfonyl group requires multi-step synthesis, whereas simpler ureas like fluometuron are produced via single-step reactions .
  • Target Selectivity: The phenylsulfonyl group may confer selectivity for sulfotransferases or kinases, contrasting with fluometuron’s nonspecific action on plant photosynthesis .

Q & A

Basic: What are the key considerations for designing a synthetic route for this urea derivative?

Methodological Answer:
The synthesis of this compound requires strategic planning of reaction steps to accommodate the phenylsulfonyl and trifluoromethylphenyl substituents. Key steps include:

  • Selective sulfonylation : Introducing the phenylsulfonyl group to the tetrahydroisoquinoline scaffold without over-sulfonylation. Use protecting groups (e.g., Boc) for amine intermediates to control reactivity .
  • Urea bond formation : Employ carbodiimide coupling agents (e.g., EDC or DCC) to link the tetrahydroisoquinoline and trifluoromethylphenyl moieties. Monitor reaction pH to avoid side reactions like hydrolysis .
  • Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts. Confirm purity via HPLC or LC-MS .

Basic: How can structural characterization be optimized for this compound?

Methodological Answer:

  • Spectroscopic analysis : Combine 1^1H/13^{13}C NMR to resolve overlapping signals from the tetrahydroisoquinoline and trifluoromethylphenyl groups. Use DEPT-135 to distinguish CH3_3 groups in the trifluoromethyl moiety .
  • Mass spectrometry : Employ high-resolution ESI-MS to confirm molecular weight, particularly for isotopic patterns of sulfur (due to phenylsulfonyl) and fluorine .
  • X-ray crystallography : If crystals are obtainable, use synchrotron radiation to resolve steric hindrance from the bulky substituents. Compare with DFT-optimized structures for validation .

Advanced: What computational strategies are effective for predicting reaction pathways and intermediates?

Methodological Answer:

  • Quantum chemical calculations : Use Gaussian or ORCA software to model transition states for sulfonylation and urea bond formation. Apply density functional theory (DFT) with B3LYP/6-31G(d) basis sets to optimize geometries .
  • Reaction path sampling : Implement nudged elastic band (NEB) methods to identify low-energy pathways and avoid kinetic traps, especially for sterically hindered intermediates .
  • Machine learning integration : Train models on existing reaction datasets (e.g., PubChem) to predict optimal solvents or catalysts. Validate predictions with high-throughput experimentation .

Advanced: How can researchers resolve contradictions in activity data across biological assays?

Methodological Answer:

  • Dose-response normalization : Standardize assays using positive controls (e.g., known kinase inhibitors) to account for variability in cell viability or enzyme activity .
  • Solubility adjustments : Test the compound in DMSO/PBS mixtures to ensure uniform dissolution. Use dynamic light scattering (DLS) to detect aggregation, which may cause false negatives .
  • Orthogonal assays : Validate results across multiple platforms (e.g., SPR for binding affinity vs. cellular IC50_{50}) to distinguish true activity from artifacts .

Advanced: What statistical methods improve the optimization of reaction yields?

Methodological Answer:

  • Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to screen variables (temperature, catalyst loading, solvent ratio). Use ANOVA to identify significant factors .
  • Response surface modeling : Fit data to quadratic models to predict optimal conditions. For example, maximize yield by balancing sulfonylation temperature (70–90°C) and catalyst concentration (5–10 mol%) .
  • Robustness testing : Perform Plackett-Burman designs to assess parameter sensitivity and ensure reproducibility under minor deviations .

Advanced: How can researchers address challenges in scaling up the synthesis?

Methodological Answer:

  • Membrane separation : Use nanofiltration to remove unreacted intermediates during workup, reducing solvent waste and improving purity .
  • Flow chemistry : Transition batch reactions to continuous flow to enhance heat/mass transfer, particularly for exothermic steps like sulfonylation .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real-time and adjust parameters dynamically .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions. Analyze degradation products via LC-MS/MS to identify labile groups (e.g., urea bond cleavage) .
  • Plasma stability assays : Incubate with human plasma at 37°C and quantify remaining compound using a stable isotope-labeled internal standard .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and compare degradation kinetics with Arrhenius predictions .

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